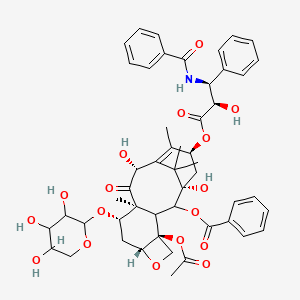

10-Deacetyl-7-xylosyltaxol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-Deacetyl-7-xylosyltaxol is a derivative of paclitaxel, a well-known chemotherapeutic agent. This compound is a member of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division. This compound has shown improved pharmacological properties compared to paclitaxel, making it a subject of interest in cancer research and treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10-Deacetyl-7-xylosyltaxol involves a series of chemical reactions starting from 10-deacetylbaccatin III. The key steps include:

Redox Reactions: Initial oxidation and reduction steps to prepare the intermediate compounds.

Acetylation: Introduction of acetyl groups to specific positions on the molecule.

Deacetylation: Removal of acetyl groups to yield the final product

Industrial Production Methods: Industrial production of this compound typically involves semi-synthetic processes using natural precursors extracted from yew trees. The process is optimized to increase yield and reduce production costs by employing advanced techniques such as column chromatography for purification .

Analyse Des Réactions Chimiques

Types of Reactions: 10-Deacetyl-7-xylosyltaxol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of specific functional groups with others to modify the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Sodium periodate (NaIO4) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.

Acetylating Agents: Acetic anhydride for acetylation reactions.

Major Products: The major products formed from these reactions include various taxane derivatives such as Taxol, Taxol B (Cephalomannine), and Taxol C, which can be further converted to Docetaxel .

Applications De Recherche Scientifique

Anticancer Properties

10-Deacetyl-7-xylosyltaxol exhibits significant anticancer activity, similar to that of its parent compound, paclitaxel.

- Mechanism of Action : This compound promotes microtubule polymerization, which is crucial for cell division, thereby inhibiting cancer cell proliferation. It stabilizes the microtubules, preventing their disassembly during mitosis, which is a critical mechanism in the treatment of various cancers, including ovarian and breast cancer .

- Case Study : A study demonstrated that this compound showed cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values comparable to those of paclitaxel .

Production and Synthesis

The production of this compound can be achieved through biotechnological methods involving enzymatic pathways.

- Enzymatic Conversion : Research has shown that the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) can catalyze the conversion of 10-deacetylbaccatin III to this compound. Mutagenesis techniques have been employed to enhance the catalytic efficiency of DBAT, resulting in increased yields of the compound .

| Enzyme Variant | Activity on 10-Deacetylbaccatin III (U/mg) | Relative Activity (%) |

|---|---|---|

| Wild-Type DBAT | 20.66 | 100 |

| DBAT G38R | 44.34 | 214.62 |

| DBAT F301V | 10.87 | 52.60 |

| DBAT G38R/F301V | 14.32 | 69.31 |

Pharmacological Enhancements

The pharmacological profile of this compound suggests improved properties over traditional paclitaxel formulations.

- Enhanced Solubility : The chemical modifications associated with this compound have been reported to improve solubility and stability compared to paclitaxel, which is crucial for clinical applications where bioavailability is often a challenge .

- Case Study : In preclinical trials, formulations containing this compound demonstrated better pharmacokinetics and reduced toxicity profiles than conventional paclitaxel formulations, making it a promising candidate for further clinical development .

Broader Applications in Biotechnology

Beyond oncology, this compound has potential applications in biotechnology.

Mécanisme D'action

The mechanism of action of 10-Deacetyl-7-xylosyltaxol involves the stabilization of microtubules, preventing their depolymerization. This leads to the inhibition of cell division and induction of apoptosis in cancer cells. The compound targets tubulin, a key protein in the microtubule structure, and disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and cell death .

Comparaison Avec Des Composés Similaires

Paclitaxel: The parent compound, known for its microtubule-stabilizing properties.

Docetaxel: A semi-synthetic derivative with improved water solubility and potency.

10-Deacetylbaccatin III: A precursor used in the synthesis of various taxane derivatives

Uniqueness: 10-Deacetyl-7-xylosyltaxol stands out due to its improved pharmacological properties, such as better solubility and enhanced anticancer activity. These features make it a promising candidate for further development in cancer therapy .

Propriétés

Formule moléculaire |

C50H57NO17 |

|---|---|

Poids moléculaire |

944.0 g/mol |

Nom IUPAC |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1 |

Clé InChI |

ORKLEZFXASNLFJ-CNSXQYHSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

SMILES isomérique |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

Synonymes |

7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.